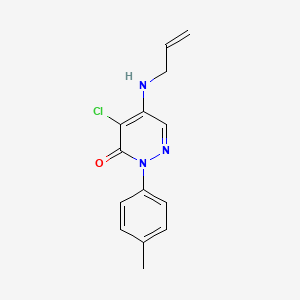

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is fundamentally defined by the pyridazinone heterocyclic core, which adopts a planar six-membered ring configuration characteristic of aromatic heterocycles. The pyridazinone ring system exists predominantly in the oxo tautomeric form rather than the hydroxy form, as has been established for the parent pyridazinone systems and related derivatives. This tautomeric preference significantly influences the overall molecular conformation and intermolecular interactions within crystalline arrangements.

The 4-methylphenyl substituent at the nitrogen-2 position introduces additional steric considerations that affect the overall molecular geometry. The phenyl ring typically adopts a near-perpendicular orientation relative to the pyridazinone plane to minimize steric hindrance while maintaining optimal electronic conjugation. The methyl group on the phenyl ring provides additional electronic density through inductive effects, influencing both the electronic distribution and conformational preferences of the molecule. Crystallographic studies of related pyridazinone derivatives have demonstrated that such substitution patterns result in specific intermolecular packing arrangements that are stabilized through hydrogen bonding and aromatic stacking interactions.

The allylamino group at position 5 introduces conformational flexibility to the molecule through its propenylamino chain. This substituent can adopt multiple conformations depending on the crystalline environment and intermolecular interactions. The amino nitrogen serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive hydrogen bonding networks in the solid state. The chlorine atom at position 4 contributes to the molecular geometry through its significant electronegativity and size, influencing both the electronic distribution within the pyridazinone ring and the overall molecular dipole moment.

Properties

IUPAC Name |

4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLMXFLQCQDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone generally starts with the chlorination of a methyl-substituted pyridazine derivative. This is followed by an allylation reaction, introducing the allylamine group under specific catalytic conditions to achieve the target compound.

Industrial Production Methods

For industrial-scale production, optimized conditions including temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow synthesis methods are also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is versatile in terms of reactivity:

Oxidation: : Can be oxidized using agents like hydrogen peroxide.

Reduction: : Can undergo reduction, typically using hydride donors like lithium aluminum hydride.

Substitution: : Undergoes nucleophilic substitution reactions, for instance, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic medium.

Reduction: : Lithium aluminum hydride in an inert atmosphere.

Substitution: : Various nucleophiles such as amines or thiols.

Major Products Formed

The products of these reactions depend on the reagents used but often include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone exhibits significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's efficacy against different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents, highlighting its potential in oncology research.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. The structure indicates potential mechanisms involving the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro experiments demonstrated that derivatives of pyridazinone compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammatory responses. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Various derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections.

Case Study: Antibacterial Screening

A series of derivatives were synthesized and tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting that this compound could be further explored for developing new antimicrobial agents .

Potential Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for drug development across multiple therapeutic areas:

- Oncology : As a potential anticancer agent targeting specific cancer types.

- Anti-inflammatory therapies : For conditions characterized by excessive inflammation.

- Antimicrobial treatments : Addressing bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. It targets specific enzymes or receptors, interfering with their normal function and thereby exerting biological activity. Its exact pathways are subject to ongoing research.

Comparison with Similar Compounds

Key Properties :

- Spectral Data: IR and NMR data for similar pyridazinones (e.g., 4-chloro-5-dimethylamino-2-phenyl-3-pyridazinone in ) suggest characteristic C=O stretching frequencies (~1620–1712 cm⁻¹) and chemical shifts for aromatic protons (δ ~7.2–7.8 ppm for phenyl groups) .

- Synthesis: Pyridazinones are typically synthesized via cyclization reactions involving hydrazines and dicarbonyl precursors, with substituents introduced through nucleophilic substitutions or coupling reactions .

Comparative Analysis with Structural Analogs

Table 1: Structural and Molecular Comparisons

Structural Modifications and Reactivity

- Position 2 (Aryl Groups) : The 4-methylphenyl group in the target compound enhances lipophilicity compared to phenyl () or 2-oxopropyl () substituents. Fluorinated aryl groups (e.g., 4-fluorophenyl in ) increase electronegativity, influencing binding interactions .

- Position 5 (Amino/Thio Groups): Allylamino substituents (target compound) offer greater steric flexibility than dimethylamino () or methylamino () groups. Thioether derivatives (e.g., pyridaben) exhibit distinct bioactivity due to sulfur’s nucleophilicity .

Biological Activity

5-(Allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone, with the chemical formula C14H14ClN3O and CAS number 478049-02-4, is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Antimicrobial Activity

Pyridazine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study evaluated various pyridazine compounds against a range of bacterial and fungal strains using the disk diffusion method. The results indicated that several derivatives showed promising antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| B. subtilis | 20 | |

| S. typhi | 12 | |

| C. albicans | 16 |

Anti-inflammatory Effects

Research has also suggested that pyridazine derivatives possess anti-inflammatory properties. A study involving the evaluation of various compounds indicated that those with a pyridazine core could inhibit pro-inflammatory cytokines, thus demonstrating potential as therapeutic agents in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments were performed using brine shrimp lethality bioassays to evaluate the potential toxicity of this compound. The results indicated varying degrees of cytotoxic effects, suggesting that while some derivatives may be effective as antimicrobial agents, they may also exhibit cytotoxicity at higher concentrations .

Case Studies

-

Synthesis and Evaluation of Pyridazine Derivatives :

A recent study synthesized several pyridazine derivatives, including the target compound, and evaluated their biological activities. The findings highlighted that modifications on the pyridazine ring significantly influenced their antimicrobial potency and cytotoxicity . -

Mechanistic Studies :

Mechanistic studies using molecular docking simulations have shown that this compound interacts effectively with bacterial enzymes, which may explain its antimicrobial efficacy .

Q & A

Q. Which mechanistic studies clarify the compound’s reaction pathways under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.